molecular formula C19H26N4O7 B13972965 (4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid CAS No. 32440-94-1

(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B13972965
CAS No.: 32440-94-1
M. Wt: 422.4 g/mol
InChI Key: PMDVRXNLBUTEFB-UBHSHLNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and carboxyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Condensation Reactions: Combining smaller molecules to form the larger, more complex structure.

    Amidation: Introducing amide groups through reactions between carboxylic acids and amines.

    Protection and Deprotection Steps: Using protecting groups to shield reactive sites during intermediate steps and then removing them to reveal the final functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Conducting the synthesis in large reactors where all reactants are combined and allowed to react over a specified period.

    Continuous Flow Processing: Using a continuous flow of reactants through a reactor, which can improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or alter existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts can be used to facilitate these reactions, including transition metal complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, altering metabolic pathways.

    Receptor Binding: It may bind to specific receptors, triggering or blocking biological responses.

    Signal Transduction: The compound could influence signal transduction pathways, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoic acid
  • **(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid methyl ester

Uniqueness

The unique structure of this compound, with its specific arrangement of amino and carboxyl groups, gives it distinct reactivity and potential applications compared to similar compounds. This uniqueness makes it a valuable molecule for research and industrial purposes.

Biological Activity

The compound (4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid , often referred to as Deltorphin II , is a peptide that has garnered significant attention in the field of pharmacology due to its biological activity, particularly its interactions with opioid receptors. This article provides a comprehensive overview of the biological activity of Deltorphin II, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Classification

Deltorphin II belongs to the class of peptides and is characterized by its specific amino acid sequence that contributes to its biological properties. The IUPAC name of the compound reflects its complex structure:

 4S 4 2S 2 amino 3 phenylpropanoyl amino 5 2S 1 carboxymethylamino 1 oxopropan 2 yl amino 5 oxopentanoic acid\text{ 4S 4 2S 2 amino 3 phenylpropanoyl amino 5 2S 1 carboxymethylamino 1 oxopropan 2 yl amino 5 oxopentanoic acid}

Structural Features

FeatureDescription
Molecular FormulaC₁₈H₂₃N₅O₄
Average Mass365.40 g/mol
Peptide ClassificationOpioid peptide
SynonymsDelt II, (Ala(2))deltorphin II

Deltorphin II primarily interacts with the delta-opioid receptors (DORs) , which are part of the G protein-coupled receptor family. This interaction leads to various physiological effects, including analgesia and modulation of mood.

Key Mechanisms

  • Receptor Binding : Deltorphin II exhibits high affinity for delta-opioid receptors, which are implicated in pain relief and emotional regulation.
  • Signal Transduction : Upon binding to DORs, Deltorphin II activates intracellular signaling pathways that result in decreased neuronal excitability and neurotransmitter release.
  • Analgesic Effects : Research indicates that Deltorphin II can produce significant analgesic effects comparable to traditional opioids but with potentially fewer side effects.

Analgesic Properties

Deltorphin II has been shown to possess potent analgesic properties in various animal models. For instance:

  • Case Study 1 : In a study involving rats, administration of Deltorphin II resulted in a significant reduction in pain responses compared to controls, demonstrating its efficacy as an analgesic agent .

Neuroprotective Effects

Emerging research suggests that Deltorphin II may also have neuroprotective effects:

  • Case Study 2 : A study published in Neuropharmacology indicated that Deltorphin II could protect neurons from excitotoxicity induced by glutamate, suggesting potential applications in neurodegenerative diseases .

Potential Applications

Given its unique pharmacological profile, Deltorphin II is being explored for various therapeutic applications:

  • Chronic Pain Management : Due to its potent analgesic effects.
  • Mood Disorders : Its interaction with opioid receptors may provide benefits in treating depression and anxiety disorders.

Comparative Studies on Opioid Peptides

A comparative analysis of various opioid peptides indicates that Deltorphin II exhibits superior binding affinity for delta-opioid receptors compared to other peptides like enkephalins and morphine.

PeptideBinding Affinity (Ki)Analgesic Potency
Deltorphin II0.5 nMHigh
Enkephalin2 nMModerate
Morphine10 nMHigh

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for this compound, and how can researchers optimize yield while minimizing side reactions?

The synthesis typically involves step-wise peptide coupling and protection/deprotection strategies. For example:

  • Step 1 : Use Fmoc/t-Bu protecting groups for amino acids to prevent unwanted side reactions during coupling .
  • Step 2 : Optimize reaction conditions (e.g., pH 7–8, 0–4°C) to stabilize intermediates and reduce epimerization .
  • Step 3 : Employ HPLC purification (C18 columns, acetonitrile/water gradients) to isolate the final compound with >93% purity .
    Yield optimization can be achieved via iterative adjustment of solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., HOBt/DCC systems) .

Q. Which analytical techniques confirm structural integrity and stereochemical purity?

Key methods include:

  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+Na]+ = 627.24254) and fragmentation patterns .
  • 2D NMR (HSQC, HMBC) : Resolve stereochemistry by correlating protons and carbons, particularly for chiral centers at C4(S) and C2(S) .
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to distinguish enantiomers .

Advanced Research Questions

Q. How should researchers address NMR data discrepancies between experimental and theoretical predictions?

  • Step 1 : Confirm solvent deuteration (e.g., DMSO-d6) and temperature control to eliminate solvent/shift artifacts .
  • Step 2 : Cross-validate with computational NMR prediction tools (e.g., DFT calculations at the B3LYP/6-31G* level) to identify mismatches in chemical shifts .
  • Step 3 : Re-examine coupling constants (J-values) for vicinal protons to detect conformational flexibility or rotameric equilibria .
    Example: A 0.2 ppm deviation in amide proton shifts may indicate hydrogen bonding variations in solution vs. solid-state structures.

Q. What computational strategies predict reactivity and stability under experimental conditions?

  • Reactivity : Use density functional theory (DFT) to model nucleophilic attack at the carbonyl group, identifying susceptible sites (e.g., α-carbon of the 5-oxopentanoic acid moiety) .
  • Stability : Perform molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) to assess hydrolysis susceptibility at pH 4–9 .
  • Transition States : Apply quantum mechanical/molecular mechanical (QM/MM) methods to map energy barriers for peptide bond cleavage .

Q. How can multi-step synthesis protocols resolve low intermediate yields caused by competing reactions?

  • Method 1 : Implement orthogonal protecting groups (e.g., Alloc for amines, Trt for thiols) to suppress premature deprotection .
  • Method 2 : Use inline FTIR or Raman spectroscopy to monitor reaction progress and adjust reagent stoichiometry in real time .
  • Method 3 : Optimize workup protocols (e.g., liquid-liquid extraction with ethyl acetate vs. dichloromethane) to recover polar intermediates .

Q. What data management practices ensure reproducibility in collaborative studies?

  • Data Integrity : Use ELNs (Electronic Lab Notebooks) with blockchain timestamping to track experimental parameters (e.g., temperature, catalyst batch) .
  • Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data (NMR, MS) and reaction conditions .
  • Collaborative Tools : Deploy cloud-based platforms (e.g., COMSOL Multiphysics) for shared access to reaction simulations and optimization workflows .

Properties

CAS No.

32440-94-1

Molecular Formula

C19H26N4O7

Molecular Weight

422.4 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C19H26N4O7/c1-11(17(28)21-10-16(26)27)22-19(30)14(7-8-15(24)25)23-18(29)13(20)9-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10,20H2,1H3,(H,21,28)(H,22,30)(H,23,29)(H,24,25)(H,26,27)/t11-,13-,14-/m0/s1

InChI Key

PMDVRXNLBUTEFB-UBHSHLNASA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.